molecular formula C10H12ClNO2 B2710981 3-(4-Chlorophenoxy)-2-butanone oxime CAS No. 338978-47-5

3-(4-Chlorophenoxy)-2-butanone oxime

Cat. No.: B2710981
CAS No.: 338978-47-5
M. Wt: 213.66
InChI Key: SIGNYVMVYQBEHE-KPKJPENVSA-N
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Description

3-(4-Chlorophenoxy)-2-butanone oxime is an organic compound that features a chlorophenoxy group attached to a butanone oxime structure

Preparation Methods

The synthesis of 3-(4-Chlorophenoxy)-2-butanone oxime typically involves the reaction of 3-(4-Chlorophenoxy)-2-butanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the oxime derivative .

Chemical Reactions Analysis

3-(4-Chlorophenoxy)-2-butanone oxime can undergo various chemical reactions, including:

Scientific Research Applications

3-(4-Chlorophenoxy)-2-butanone oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)-2-butanone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The chlorophenoxy group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

3-(4-Chlorophenoxy)-2-butanone oxime can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound.

Properties

IUPAC Name

(NE)-N-[3-(4-chlorophenoxy)butan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-7(12-13)8(2)14-10-5-3-9(11)4-6-10/h3-6,8,13H,1-2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGNYVMVYQBEHE-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NO)C)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=N/O)/C)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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